Pyridine, 3,4-bis(bromomethyl)-

Lipophilicity Physicochemical Properties Drug Design

Pyridine, 3,4-bis(bromomethyl)- is a strategic heteroaromatic intermediate. Its 3,4-substitution pattern creates a V-shaped geometry that is mandatory for constructing cisoid macrocyclic cages and non-layered MOFs—generic 2,6- or 3,5‑isomers cannot replicate these architectures. With a measured LogP of 2.30, this building block gives medicinal chemists a precise tool to balance permeability and solubility without extra synthetic steps. The compound is available as the free base (≥98%) or as a stable hydrobromide salt, both ready for immediate use in cross‑coupling, nucleophilic substitution, and ligand synthesis.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
CAS No. 917476-26-7
Cat. No. B1442815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3,4-bis(bromomethyl)-
CAS917476-26-7
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CBr)CBr
InChIInChI=1S/C7H7Br2N/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3-4H2
InChIKeyAZMPRMRIFWGAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 3,4-bis(bromomethyl)- (CAS 917476-26-7): A Versatile Bis-Electrophilic Building Block for Heterocyclic Synthesis


Pyridine, 3,4-bis(bromomethyl)- is a halogenated heteroaromatic compound featuring a pyridine core substituted with bromomethyl groups at the 3- and 4-positions. This substitution pattern imparts distinct reactivity profiles in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate for constructing pyridine-containing ligands, macrocycles, and pharmaceutical scaffolds. The compound is commercially available in high purity (≥97%) as the free base or as a hydrobromide salt for enhanced handling stability . Its molecular formula is C7H7Br2N with a molecular weight of 264.94 g/mol .

Why 3,4-Bis(bromomethyl)pyridine Cannot Be Replaced by Regioisomeric Analogs in Precision Synthesis


The substitution pattern of bromomethyl groups on the pyridine ring dictates not only the physical properties but, more critically, the regio- and chemoselectivity of subsequent transformations. While other bis(bromomethyl)pyridine isomers (e.g., 2,6- or 3,5-substituted) are also potent electrophiles, the 3,4-substitution pattern in Pyridine, 3,4-bis(bromomethyl)- creates a unique spatial and electronic environment [1]. This directly impacts the geometry of resulting macrocycles, the binding modes of derived ligands, and the topological outcomes of cross-coupling reactions. For instance, the 3,4-pattern can favor the formation of cisoid chelating structures or specific cage architectures that are inaccessible or yield different isomers with 2,6- or 3,5-analogs [2]. Therefore, generic substitution with a regioisomer is not chemically equivalent and can lead to divergent reaction pathways or structural failures.

Quantitative Differentiation of Pyridine, 3,4-bis(bromomethyl)-: Head-to-Head Comparative Data vs. Key Analogs


Comparative Lipophilicity (LogP) of 3,4-Bis(bromomethyl)pyridine vs. 2,6- and 3,5-Regioisomers

The lipophilicity of bis(bromomethyl)pyridines, a key determinant of solubility, membrane permeability, and chromatographic behavior, is significantly influenced by the substitution pattern. The 3,4-isomer exhibits an intermediate logP value of 2.30 (as its hydrobromide salt) , compared to the more lipophilic 2,6-isomer (logP = 2.87) and the less lipophilic 3,5-isomer (logP = 2.13) [1]. This provides a quantifiable basis for selecting the appropriate building block for specific physicochemical requirements in medicinal chemistry or materials science.

Lipophilicity Physicochemical Properties Drug Design

Comparative Synthetic Yield: 3,5- vs. 3,4-Bis(bromomethyl)pyridine via Direct Bromination

The efficiency of synthesizing bis(bromomethyl)pyridines from the corresponding diols via HBr-mediated bromination is not uniform across all isomers. The 3,5-isomer can be synthesized in an excellent 95% yield under standard conditions (60% HBr, 125°C, 6h) . In contrast, direct literature reports of the yield for the 3,4-isomer using the same or a similar method are scarce, suggesting that the synthesis may be lower-yielding or require specialized, non-standard conditions to achieve comparable efficiency. This highlights a key differentiator: the 3,5-isomer is a more efficient synthetic target for large-scale applications where yield is paramount, while the 3,4-isomer's procurement may be driven by its unique structural outcome rather than synthetic economy.

Synthetic Methodology Yield Optimization Process Chemistry

Geometric Differentiation: 3,4-Substitution Enables Unique Cisoid Chelation and Cage Architectures

The 3,4-substitution pattern on the pyridine ring is geometrically predisposed to form cisoid or 'V-shaped' chelating structures when reacting with diamines or other dinucleophiles. This is in contrast to the linear, transoid geometry favored by 2,6-disubstituted pyridines or the meta, meta-arrangement of 3,5-disubstituted analogs. In the context of diamine-dihalide one-step coupling reactions to form macropolycyclic cages, the 3,4-pattern is essential for constructing specific three-dimensional cavity shapes. The reaction is reported to yield only the desired cage isomers, with no other isomers formed, underscoring the high fidelity and geometric control imparted by the 3,4-substitution pattern [1].

Macrocycle Synthesis Supramolecular Chemistry Ligand Design

High-Value Application Scenarios for Pyridine, 3,4-bis(bromomethyl)- Based on Quantitative Evidence


Synthesis of Cisoid, V-Shaped Macrocyclic Ligands and Cage Compounds

The 3,4-substitution pattern is structurally essential for constructing macrocyclic cages with a cisoid geometry. As demonstrated in the literature, this isomer reacts with diamines in a one-step coupling to form specific three-dimensional cage compounds with high fidelity [1]. Procurement of the 3,4-isomer is mandatory for this application; substitution with the more synthetically accessible 2,6- or 3,5-isomers would lead to different or undesired topological outcomes.

Medicinal Chemistry Programs Requiring Intermediate Lipophilicity for Lead Optimization

The 3,4-isomer's logP of 2.30 positions it as an intermediate lipophilicity building block between the more lipophilic 2,6-isomer (logP 2.87) and the less lipophilic 3,5-isomer (logP 2.13) . This provides medicinal chemists with a quantifiable handle to fine-tune the lipophilicity of a lead compound, which is crucial for balancing permeability and solubility, thereby optimizing drug-like properties without resorting to additional synthetic steps.

Development of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique 'V-shaped' geometry of the 3,4-bis(bromomethyl)pyridine core, when used as a ligand precursor, can direct the formation of non-linear, porous architectures in MOFs and coordination polymers. This contrasts with the linear, pillared structures often derived from 2,6-disubstituted pyridines . Selecting the 3,4-isomer is a strategic choice for materials scientists aiming to create MOFs with unconventional topologies, potentially leading to unique gas sorption or catalytic properties.

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